1,8-Diazabicyclo[5.4.0]undec-7-ene
Overview
Description
1,8-Diazabicyclo[5.4.0]undec-7-ene is a chemical compound belonging to the class of amidine compounds. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . This compound is known for its strong basicity and is often utilized in various chemical reactions due to its unique properties.
Mechanism of Action
1,8-Diazabicyclo[5.4.0]undec-7-ene, also known as 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine or more commonly DBU, is a chemical compound that belongs to the class of amidine compounds .
Target of Action
DBU primarily targets azides, specifically aromatic and sulfonyl azides . It acts as a catalyst in the reduction of azides to amines under metal-free conditions .
Mode of Action
DBU interacts with its targets through a process of reduction. This transformation features good functional group tolerance and high chemo-selectivity .
Biochemical Pathways
The primary biochemical pathway affected by DBU is the reduction of azides to amines . This process is significant in organic synthesis, where the transformation of azides to amines is a common and important reaction .
Pharmacokinetics
It’s worth noting that dbu is a strong base and is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . These properties may influence its pharmacokinetic behavior.
Result of Action
The result of DBU’s action is the formation of amines from azides . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .
Action Environment
The action of DBU can be influenced by environmental factors. For instance, DBU is used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This suggests that the presence of carbon dioxide in the environment could potentially influence the action of DBU. Additionally, DBU is used in the separation of fullerenes in conjunction with trimethylbenzene . This indicates that the presence of other chemicals in the environment can also influence the action of DBU.
Biochemical Analysis
Biochemical Properties
1,8-Diazabicyclo[5.4.0]undec-7-ene is reported to be involved in the reduction of azides to amines under metal-free conditions . This transformation features good functional group tolerance and high chemo-selectivity . In this reduction, functional groups such as alkynes, halides, ethers, esters, and cyano groups are not affected .
Cellular Effects
It is known to be used as a catalyst in various organic reactions , which could potentially influence cellular processes if these reactions occur within a biological context.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in organic reactions . As a base, protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen . These properties recommend this compound for use as a catalyst, for example, in the reduction of azides to amines .
Temporal Effects in Laboratory Settings
It is known to be used as a catalyst in various organic reactions , which could potentially have temporal effects depending on the duration and conditions of the reaction.
Metabolic Pathways
It is known to be used as a catalyst in various organic reactions , which could potentially involve metabolic pathways if these reactions occur within a biological context.
Preparation Methods
1,8-Diazabicyclo[5.4.0]undec-7-ene can be synthesized through several methods. One common synthetic route involves the reaction of caprolactam and acrylonitrile through an addition reaction, followed by hydrogenation and cyclization . The reaction conditions typically involve the use of tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst. The process begins at a temperature of 10-15°C and proceeds through a series of steps to yield the final product .
Chemical Reactions Analysis
1,8-Diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:
Elimination Reactions: It is commonly used as a base in dehydrohalogenation reactions to form olefins.
Esterification: It acts as a catalyst for the esterification of carboxylic acids with dimethyl carbonate.
Cyclization: It promotes intramolecular cyclization reactions, often used in the synthesis of complex organic molecules.
Condensation Reactions: It is used in condensation reactions such as the Knovenegal condensation.
Common reagents and conditions used in these reactions include dimethyl carbonate, carboxylic acids, and various organic solvents. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1,8-Diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst and base in various organic reactions, including the synthesis of cephalosporin and polyurethane.
Polymer Chemistry: It is used as a curing agent for epoxy resins and polyurethane.
Medicinal Chemistry: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Material Science: It is used in the separation of fullerenes and in the preparation of high-performance anion exchange membranes.
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene can be compared with other similar compounds such as:
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine used as a catalyst and ligand.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A bicyclic amidine with similar catalytic properties.
The uniqueness of this compound lies in its strong basicity, non-nucleophilic nature, and versatility in various chemical reactions.
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHTUMJGOHRCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049424 | |
Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |
Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
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Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
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CAS No. |
6674-22-2 | |
Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |
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Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
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Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
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Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
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Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
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Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |
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Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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